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Compound of Interest

Compound Name: 4-Isobutylpyrrolidin-2-one

Cat. No.: B026145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Isobutylpyrrolidin-2-one is a heterocyclic organic compound that holds significant interest in

the pharmaceutical industry. It is primarily recognized as a key intermediate and a potential

impurity in the synthesis of Pregabalin, a widely prescribed medication for neuropathic pain,

epilepsy, and generalized anxiety disorder. A thorough understanding of the physicochemical,

spectroscopic, and theoretical properties of 4-Isobutylpyrrolidin-2-one is crucial for optimizing

the synthesis of Pregabalin, controlling its purity, and identifying potential biological activities of

this lactam derivative. This technical guide provides an in-depth overview of the theoretical and

computational studies of 4-Isobutylpyrrolidin-2-one, presenting data in a structured format to

aid researchers and professionals in drug development.

Physicochemical Properties
The fundamental physicochemical properties of 4-Isobutylpyrrolidin-2-one are summarized in

the table below. These properties are essential for its handling, characterization, and analysis.
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Property Value

IUPAC Name 4-(2-methylpropyl)pyrrolidin-2-one

Synonyms Pregabalin Lactam, 4-Isobutyl-2-pyrrolidinone

CAS Number 61312-87-6[1][2][3]

Molecular Formula C₈H₁₅NO[1]

Molecular Weight 141.21 g/mol [1]

Appearance Pale Yellow Oil or Solid[1]

Boiling Point 269.1 ± 9.0 °C (Predicted)[1]

Density 0.927 ± 0.06 g/cm³ (Predicted)[1]

pKa 16.66 ± 0.40 (Predicted)[1]

Solubility
Slightly soluble in Chloroform, Ethyl Acetate,

and Methanol[1]

Theoretical and Computational Studies
Molecular Structure
The molecular structure of 4-Isobutylpyrrolidin-2-one consists of a five-membered lactam ring

(pyrrolidin-2-one) substituted with an isobutyl group at the fourth position. The presence of a

chiral center at the C4 position means that it can exist as two enantiomers, (R)- and (S)-4-
isobutylpyrrolidin-2-one.

Molecular Structure of 4-Isobutylpyrrolidin-2-one

Spectroscopic Analysis (Theoretical)
While specific experimental spectra for 4-Isobutylpyrrolidin-2-one are not readily available in

the public domain, theoretical analysis based on its functional groups allows for the prediction

of its key spectroscopic features.

The expected characteristic infrared absorption frequencies for 4-Isobutylpyrrolidin-2-one are

detailed below. These are based on the typical vibrational modes of amides and alkyl groups.
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[4][5][6][7][8]

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3200-3400 N-H Stretching

2850-3000 C-H (sp³) Stretching

1670-1700 C=O (Amide) Stretching

1450-1470 C-H (CH₂) Bending (Scissoring)

1370-1380 C-H (CH₃) Bending (Rocking)

1250-1350 C-N Stretching

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-
Isobutylpyrrolidin-2-one are presented below. These estimations are based on the analysis of

similar chemical environments in related structures.[9][10][11][12][13]

¹H NMR (Predicted Chemical Shifts)

Proton Chemical Shift (ppm) Multiplicity

N-H 7.0 - 8.0 br s

CH (isobutyl) 1.8 - 2.0 m

CH₂ (ring, adjacent to C=O) 2.2 - 2.4 t

CH (ring, at C4) 2.0 - 2.2 m

CH₂ (ring, at C3) 1.9 - 2.1 m

CH₂ (isobutyl) 1.1 - 1.3 d

CH₃ (isobutyl) 0.8 - 1.0 d

¹³C NMR (Predicted Chemical Shifts)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.mdpi.com/1422-0067/24/2/1013
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://www.benchchem.com/product/b026145?utm_src=pdf-body
https://www.benchchem.com/product/b026145?utm_src=pdf-body
https://www.mdpi.com/1420-3049/30/5/1169
https://www.researchgate.net/publication/279470784_Experimental_and_theoretical_NMR_study_of_4-1-pyrrolidinylpiperidine
https://pmc.ncbi.nlm.nih.gov/articles/PMC4274720/
https://alpaipars.com/wp-content/uploads/2018/11/S0731708597002768_ba8c39e57753df52a01d0eef71a9e422.pdf
https://www.researchgate.net/publication/235908980_1H_and_13C_NMR_spectral_assignments_and_X-ray_crystallography_of_45812b-TETrahydro-isoindolo12-aisoquinoline_and_derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Chemical Shift (ppm)

C=O 175 - 180

CH (ring, at C4) 40 - 45

CH₂ (ring, adjacent to N) 45 - 50

CH₂ (ring, at C3) 30 - 35

CH₂ (isobutyl) 40 - 45

CH (isobutyl) 25 - 30

CH₃ (isobutyl) 20 - 25

Computational Chemistry Insights
Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic

structure and properties of molecules.[14][15][16][17][18] Based on studies of similar

pyrrolidinone derivatives, a B3LYP/6-31G* level of theory would be appropriate for such

calculations.

The following tables present predicted bond lengths and bond angles for key atoms in the 4-
isobutylpyrrolidin-2-one molecule, derived from computational models of related structures.

Predicted Bond Lengths

Bond Bond Length (Å)

C=O ~1.23

C-N (amide) ~1.35

N-C (ring) ~1.46

C-C (ring) ~1.53

C-C (isobutyl) ~1.54

Predicted Bond Angles
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Angle Bond Angle (°)

O-C-N ~125

C-N-C ~110

C-C-C (ring) ~105

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial in determining the chemical reactivity of a molecule. For 4-
Isobutylpyrrolidin-2-one, the HOMO is expected to be localized on the lone pair of the

nitrogen atom and the π-system of the carbonyl group, making it susceptible to electrophilic

attack. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group,

indicating its potential to act as an electrophile. The HOMO-LUMO energy gap provides an

indication of the molecule's kinetic stability.

Synthesis and Experimental Protocols
4-Isobutylpyrrolidin-2-one is commonly synthesized as an intermediate in the production of

Pregabalin. A general synthetic approach involves the cyclization of a suitable precursor.

General Synthesis Protocol
A plausible synthesis route involves the reduction of an unsaturated lactam precursor.

Reaction: Catalytic hydrogenation of 4-isobutyl-1,5-dihydro-2H-pyrrol-2-one.

Reagents and Equipment:

4-isobutyl-1,5-dihydro-2H-pyrrol-2-one

Palladium on carbon (10% Pd/C)

Methanol (solvent)

Hydrogen gas source

Hydrogenation apparatus (e.g., Parr hydrogenator)
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Standard laboratory glassware

Filtration apparatus

Procedure:

In a suitable reaction vessel, dissolve 4-isobutyl-1,5-dihydro-2H-pyrrol-2-one in methanol.

Carefully add 10% Palladium on carbon catalyst to the solution.

Seal the reaction vessel and connect it to a hydrogenation apparatus.

Purge the system with hydrogen gas to remove air.

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

Stir the reaction mixture vigorously at room temperature for a specified time (e.g., 12-24

hours) or until hydrogen uptake ceases.

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

Once the reaction is complete, carefully vent the hydrogen gas.

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

Wash the filter cake with methanol.

Concentrate the filtrate under reduced pressure to obtain the crude 4-Isobutylpyrrolidin-2-
one.

Purify the crude product by vacuum distillation or column chromatography to yield the pure

product.
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General Workflow for Synthesis and Purification
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Add Pd/C Catalyst

Hydrogenation Reaction

Monitor Reaction Progress

Incomplete

Filter to Remove Catalyst
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Concentrate Filtrate

Purify by Distillation/Chromatography

Pure 4-Isobutylpyrrolidin-2-one

Click to download full resolution via product page

General Workflow for Synthesis and Purification
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Biological Activity and Potential Signaling Pathways
While primarily known as a pharmaceutical intermediate, the pyrrolidin-2-one scaffold is

present in numerous biologically active compounds, exhibiting a range of activities including

anti-cancer, anti-bacterial, and anti-inflammatory effects.[16] A study has reported the in-vivo

evaluation of 4-Isobutylpyrrolidin-2-one in animal models, suggesting potential anticonvulsant

properties.

Given its structural similarity to Pregabalin, which is known to bind to the α2δ subunit of

voltage-gated calcium channels and modulate neurotransmitter release, it is plausible that 4-
Isobutylpyrrolidin-2-one could interact with components of the central nervous system. A

hypothetical signaling pathway could involve the modulation of GABAergic neurotransmission,

a common mechanism for anticonvulsant drugs.

Hypothetical Signaling Pathway

4-Isobutylpyrrolidin-2-one

Potential CNS Target
(e.g., Ion Channel/Receptor)

Modulation of Neuronal Excitability

Altered Neurotransmitter Release
(e.g., Increased GABA)

Anticonvulsant Effect

Click to download full resolution via product page

Hypothetical Signaling Pathway
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Conclusion
4-Isobutylpyrrolidin-2-one is a molecule of significant pharmaceutical relevance. This guide

has provided a comprehensive overview of its theoretical and computational aspects, including

its physicochemical properties, predicted spectroscopic data, and insights from computational

chemistry. The provided synthesis protocol and discussion of potential biological activity offer a

valuable resource for researchers in drug discovery and development. Further experimental

validation of the theoretical data presented here will be instrumental in fully elucidating the

properties and potential applications of this important lactam derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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